molecular formula C12H19BO2 B1344030 2,6-Diisopropylphenylboronic acid CAS No. 363166-79-4

2,6-Diisopropylphenylboronic acid

Cat. No.: B1344030
CAS No.: 363166-79-4
M. Wt: 206.09 g/mol
InChI Key: UPXGMXMTUMCLGD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,6-Diisopropylphenylboronic acid plays a significant role in biochemical reactions, particularly as a reactant in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as dihydrofolate reductase, where it acts as an inhibitor. The interaction with dihydrofolate reductase is crucial as it can inhibit the enzyme’s activity, leading to potential therapeutic applications . Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with dihydrofolate reductase can lead to changes in the folate metabolism pathway, affecting DNA synthesis and repair . This can result in altered cell proliferation and apoptosis rates. Furthermore, this compound can modulate the activity of other enzymes and proteins, impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes such as dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the production of tetrahydrofolate, a critical cofactor in DNA synthesis. Additionally, this compound can interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and proteins without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to folate metabolism. The compound interacts with enzymes such as dihydrofolate reductase, affecting the production of tetrahydrofolate . This interaction can lead to changes in metabolic flux and metabolite levels, impacting cellular processes such as DNA synthesis and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins, determining its biochemical and cellular effects.

Properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGMXMTUMCLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648840
Record name [2,6-Di(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363166-79-4
Record name [2,6-Di(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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